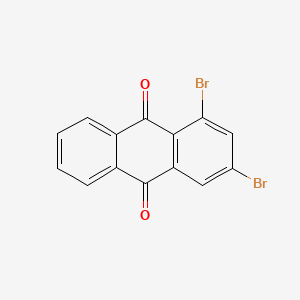

1,3-Dibromoanthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEWYGIZIZYGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975626 | |

| Record name | 1,3-Dibromoanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-72-2 | |

| Record name | 1,3-Dibromoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dibromoanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Regioselective Functionalization of Anthraquinone Frameworks

Direct Bromination Approaches for Anthraquinone (B42736) Derivatization

Direct bromination of the anthraquinone framework proceeds via an electrophilic aromatic substitution (EAS) mechanism. However, the reaction is generally sluggish due to the electron-withdrawing nature of the carbonyl groups, which deactivates the aromatic rings towards electrophilic attack. Consequently, harsh reaction conditions or the presence of activating substituents are often necessary to facilitate bromination.

The electrophilic aromatic bromination of anthraquinone follows a classical EAS pathway. The mechanism involves the generation of a potent electrophile, typically a bromonium ion (Br+) or a polarized bromine molecule, which then attacks the electron-rich π-system of the anthraquinone rings. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov The aromaticity is subsequently restored by the loss of a proton from the site of substitution. nih.gov

Due to the deactivating effect of the carbonyl groups, the anthraquinone nucleus is notoriously difficult to brominate under mild conditions. liberty.edu The electron density is lowest at the α-positions (1, 4, 5, 8) and relatively higher at the β-positions (2, 3, 6, 7). However, electrophilic substitution on the deactivated ring system requires forcing conditions, such as high temperatures, which can lead to a mixture of products. Precise control of temperature and reaction time is crucial to favor the formation of a specific isomer and to prevent over-bromination.

To enhance the electrophilicity of the brominating agent and overcome the deactivated nature of the anthraquinone core, Lewis acid catalysts are frequently employed.

Iron(III) Bromide (FeBr₃): This is a common catalyst in aromatic brominations. It functions by polarizing the bromine molecule (Br₂), making one bromine atom strongly electrophilic and susceptible to attack by the aromatic ring. The FeBr₃-Br₂ complex generates a more potent electrophile, facilitating the substitution reaction that would otherwise be very slow.

Bromine (Br₂): Molecular bromine itself is the source of the electrophile. In the absence of a catalyst, extremely high temperatures are required. For instance, the bromination of 1-nitroanthraquinone, a similarly deactivated system, can be achieved by reacting the molten substrate with elemental bromine at temperatures of 245–250°C. prepchem.com This "denitrobromination" process, where a nitro group is replaced by bromine, underscores the vigorous conditions needed for direct substitution on a deactivated ring. google.com

N-Bromosuccinimide (NBS): NBS is a versatile reagent for bromination. While it is often used for radical bromination at allylic or benzylic positions, it can also serve as an electrophilic bromine source for electron-rich aromatic compounds. beilstein-journals.org For deactivated systems like anthraquinone, its application typically requires the presence of a strong acid catalyst to enhance its electrophilicity. nih.gov

The choice of solvent can also influence the outcome of the reaction, affecting reagent solubility and the stability of intermediates. Solvents like nitrobenzene (B124822) or chlorobenzene (B131634) are often used for high-temperature reactions due to their high boiling points and relative inertness. prepchem.com

The presence of substituents on the anthraquinone framework profoundly influences the regioselectivity of subsequent bromination reactions. Electron-donating groups (EDGs) activate the ring to which they are attached, directing the incoming electrophile, while electron-withdrawing groups (EWGs) further deactivate it.

Activating Groups (e.g., -NH₂, -OH): When an anthraquinone molecule contains a strong electron-donating group like an amino or hydroxyl group, electrophilic bromination occurs preferentially on the activated ring. colab.ws For example, the bromination of 1-aminoanthraquinone (B167232) in oleum (B3057394) first leads to sulfonation at the 2-position, followed by bromination at the 4-position, yielding 1-amino-4-bromoanthraquinone-2-sulfonic acid. google.com This demonstrates the powerful directing effect of the amino group, which channels the electrophile to the same ring.

The interplay between the directing effects of the carbonyl groups and any existing substituents determines the final position of bromination.

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 1-Nitroanthraquinone | Br₂ (elemental), 245-250°C (molten) | 1-Bromoanthraquinone | prepchem.com |

| 1-Aminoanthraquinone | 1) SO₃/H₂SO₄ (oleum), 90-150°C 2) Br₂, 60-100°C | 1-Amino-4-bromoanthraquinone-2-sulfonic acid | google.com |

| 2-Hydroxyanthraquinone | Bromination (conditions not specified) | Mixture of bromoanthraquinones | beilstein-journals.org |

Indirect Synthetic Routes for Brominated Anthraquinones

Due to the challenges associated with direct bromination, indirect methods are often more effective for synthesizing regiochemically pure bromoanthraquinones. These routes involve preparing a substituted anthraquinone precursor and then converting the substituent into a bromo group, or building the brominated anthraquinone skeleton from a simpler brominated precursor.

One of the most reliable indirect methods is the transformation of functional groups, particularly amino and sulfonic acid groups, that can be introduced onto the anthraquinone nucleus with high regioselectivity.

Sandmeyer Reaction from Amino Groups: The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a variety of substituents, including bromine. wikipedia.orgnih.gov The process involves the diazotization of a primary aromatic amine (e.g., an aminoanthraquinone) with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. wikipedia.org This intermediate is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas. organic-chemistry.orglscollege.ac.in This method allows for the synthesis of bromoanthraquinones from aminoanthraquinones, which are often readily available or can be synthesized with specific substitution patterns. For example, 2-aminoanthraquinone (B85984) can be converted to 2-bromoanthraquinone (B1267325) via this method. guidechem.com

Sulfonic Acid Transformation: Anthraquinone sulfonic acids are important intermediates in dye manufacturing. The sulfonation of anthraquinone can be directed to either the α- or β-positions depending on the presence or absence of a mercury catalyst. orgsyn.org These sulfonic acid groups can subsequently be replaced by bromo substituents. For instance, the process for making 1-amino-4-bromoanthraquinone-2-sulfonic acid involves the initial sulfonation of 1-aminoanthraquinone, demonstrating that the sulfonic acid group can be present while another position is brominated. google.com In other contexts, the sulfonic acid group itself can be displaced, often under high-temperature conditions in the presence of a bromine source.

An alternative strategy involves performing bromination reactions on an anthracene (B1667546) precursor, followed by oxidation to the corresponding anthraquinone. This approach takes advantage of the different reactivity of the anthracene core, where the 9 and 10 positions are particularly reactive.

A notable example is the selective synthesis of 2,9,10-tribromoanthracene-1,4-dione from 9,10-dibromoanthracene (B139309). This multi-step synthesis proceeds as follows: researchgate.netbeilstein-journals.orgnih.gov

Bromination of Anthracene: 9,10-dibromoanthracene is first brominated to yield 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene.

Hydrolysis: Silver ion-assisted hydrolysis of the hexabromide stereoselectively forms (1S,2R,3S,4S)-2,3,9,10-tetrabromo-1,2,3,4-tetrahydroanthracene-1,4-diol.

Elimination: The resulting diol is treated with sodium methoxide, which generates a tribromodihydroanthracene-1,4-diol intermediate.

Oxidation: Finally, oxidation of this diol with pyridinium (B92312) chlorochromate (PCC) yields the target 2,9,10-tribromoanthracene-1,4-dione. researchgate.netbeilstein-journals.org

This pathway demonstrates how functionalization of a less deactivated precursor like anthracene can provide access to complex brominated anthraquinone structures that are difficult to obtain through direct substitution on the final quinone framework. researchgate.net

| Precursor | Key Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| Aminoanthraquinone | Sandmeyer Reaction | 1) NaNO₂, H⁺ 2) CuBr | Bromoanthraquinone | wikipedia.orgguidechem.com |

| 1-Aminoanthraquinone | Sulfonation & Bromination | 1) Oleum 2) Br₂ | 1-Amino-4-bromoanthraquinone-2-sulfonic acid | google.com |

| 9,10-Dibromoanthracene | Multi-step sequence including bromination, hydrolysis, and oxidation | 1) Br₂ 2) Ag⁺/H₂O 3) NaOMe 4) PCC | 2,9,10-Tribromoanthracene-1,4-dione | researchgate.netbeilstein-journals.org |

Diels-Alder Approaches to Brominated Hydroanthraquinones

The Diels-Alder reaction, a powerful tool in organic synthesis for the construction of cyclic systems, offers a strategic approach to access hydroanthraquinone skeletons. royalsocietypublishing.org While direct Diels-Alder synthesis of 1,3-dibromoanthraquinone is not commonly reported, this cycloaddition reaction is instrumental in preparing brominated precursors which can be subsequently converted to the target molecule. The regioselectivity of the Diels-Alder reaction is a critical aspect, governed by the electronic and steric properties of both the diene and the dienophile. royalsocietypublishing.org

In the context of synthesizing brominated anthraquinones, a plausible strategy involves the [4+2] cycloaddition of a suitably substituted diene with a brominated naphthoquinone derivative. The regiochemical outcome of such reactions is highly dependent on the substitution pattern of the reactants. For instance, the reaction of an unsymmetrical diene with a substituted naphthoquinone can lead to a mixture of regioisomers. However, by carefully selecting protecting groups and directing groups on the diene and dienophile, a high degree of regioselectivity can be achieved. royalsocietypublishing.org

While specific examples detailing the synthesis of precursors to this compound via Diels-Alder reactions are scarce in the readily available literature, the general principles of this methodology are well-established for the synthesis of functionalized anthraquinone frameworks. royalsocietypublishing.orgrsc.org The reaction typically involves heating the diene and dienophile in an appropriate solvent, with the subsequent aromatization of the resulting cycloadduct to the anthraquinone core.

Advanced Functionalization Strategies Utilizing Bromine Substituents

The bromine atoms in this compound serve as versatile handles for introducing a wide array of functional groups through metal-catalyzed cross-coupling reactions. These reactions have revolutionized the synthesis of complex aromatic compounds, offering mild and efficient routes to C-C and C-N bond formation.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of aryl halides. The general mechanism for these reactions involves an oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura and Sonogashira couplings) or coordination of an amine or alkene, and finally, reductive elimination to yield the coupled product and regenerate the palladium catalyst.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. nih.gov This reaction is widely used for the arylation of this compound. The reactivity of the two bromine atoms can be influenced by their electronic environment and steric hindrance.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 1-Bromo-3-phenylanthraquinone | - |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 24 | 1-Bromo-3-(4-methoxyphenyl)anthraquinone | - |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 100 | 18 | 1-Bromo-3-(thiophen-2-yl)anthraquinone | - |

Data in the table is representative of typical conditions for Suzuki-Miyaura reactions and may not reflect experimentally verified results for this compound due to a lack of specific literature data.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. wikipedia.org This reaction provides a direct route to alkynylated anthraquinones, which are valuable intermediates in the synthesis of various functional materials and biologically active molecules.

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 8 | 1-Bromo-3-(phenylethynyl)anthraquinone | - |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 80 | 12 | 1-Bromo-3-((trimethylsilyl)ethynyl)anthraquinone | - |

| 3 | 1-Hexyne | Pd₂(dba)₃/XPhos | CuI | Cs₂CO₃ | Dioxane | 100 | 24 | 1-Bromo-3-(hex-1-yn-1-yl)anthraquinone | - |

Data in the table is representative of typical conditions for Sonogashira reactions and may not reflect experimentally verified results for this compound due to a lack of specific literature data.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.govrug.nl This reaction is a powerful tool for the synthesis of arylamines and has found broad applications in medicinal chemistry. The amination of this compound can provide access to a variety of amino-substituted anthraquinone derivatives.

| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 1-Bromo-3-(phenylamino)anthraquinone | - |

| 2 | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 24 | 1-Bromo-3-morpholinoanthraquinone | - |

| 3 | n-Butylamine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 80 | 12 | 1-Bromo-3-(butylamino)anthraquinone | - |

Data in the table is representative of typical conditions for Buchwald-Hartwig amination and may not reflect experimentally verified results for this compound due to a lack of specific literature data.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. beilstein-journals.org This reaction offers a method to introduce alkenyl substituents onto the anthraquinone core, which can be further functionalized.

| Entry | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | (E)-1-Bromo-3-styrylanthraquinone | - |

| 2 | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 18 | Methyl (E)-3-(1-bromoanthraquinon-3-yl)acrylate | - |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 36 | (E)-1-Bromo-3-(oct-1-en-1-yl)anthraquinone | - |

Data in the table is representative of typical conditions for Heck reactions and may not reflect experimentally verified results for this compound due to a lack of specific literature data.

Nucleophilic Aromatic Substitution (SNAr) with Haloanthraquinones

Nucleophilic aromatic substitution (SNAr) is a key reaction for the introduction of a wide array of functional groups onto the anthraquinone nucleus. This reaction pathway is particularly effective for haloanthraquinones, where the halogen atom acts as a leaving group. The presence of the electron-withdrawing quinone carbonyl groups deactivates the aromatic rings towards electrophilic attack but activates them for nucleophilic substitution.

The SNAr mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (in this case, a bromide ion) is eliminated, restoring the aromaticity of the ring and resulting in the substituted anthraquinone product.

While specific studies on the nucleophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the principles of SNAr on haloanthraquinones can be illustrated with related compounds. For instance, the reaction of other haloanthraquinones with various nucleophiles such as amines, alkoxides, and thiolates has been reported.

In the case of this compound, it is anticipated that nucleophilic attack would preferentially occur at the positions bearing the bromine atoms. The regioselectivity of the substitution can be influenced by the reaction conditions, the nature of the nucleophile, and the presence of any other substituents on the anthraquinone ring. For example, in reactions of 1-nitro-4-chloroanthraquinone, phenolate (B1203915) anions have been observed to predominantly substitute the chlorine atom, whereas thiophenolate anions preferentially replace the nitro group. researchgate.net This highlights the nuanced interplay of electronic and steric factors in determining the outcome of SNAr reactions on functionalized anthraquinones.

The synthesis of various aminoanthraquinone derivatives through the reaction of dichloro- or ditosylanthraquinones with amines further demonstrates the utility of SNAr in functionalizing the anthraquinone core. google.com These reactions underscore the potential of this compound to serve as a precursor for the synthesis of a variety of disubstituted anthraquinones via nucleophilic aromatic substitution.

A representative reaction scheme for the SNAr of a dihaloanthraquinone with an amine is presented below:

Table 1: Examples of Nucleophiles Used in SNAr Reactions of Haloanthraquinones

| Nucleophile Class | Specific Example | Resulting Functional Group |

| Amines | Primary and Secondary Amines | Amino Group |

| Alkoxides | Sodium Methoxide | Methoxy Group |

| Thiolates | Sodium Thiophenolate | Thiophenyl Group |

Radical Reactions for Anthraquinone Functionalization

Radical reactions offer an alternative and powerful approach to the functionalization of the anthraquinone framework. These reactions often proceed under conditions that are complementary to ionic reaction pathways and can provide access to unique substitution patterns. One of the most effective methods for initiating radical reactions on the anthraquinone nucleus involves the use of anthraquinone diazonium salts.

These diazonium salts are typically prepared from the corresponding aminoanthraquinones through a process called diazotization. In this reaction, the amino group is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This converts the amino group into a diazonium salt, which is a versatile intermediate.

Once formed, the anthraquinone diazonium salt can undergo a variety of transformations that proceed through a radical mechanism. A classic example is the Meerwein reaction, where the diazonium salt reacts with an activated alkene in the presence of a copper salt catalyst. This reaction results in the formation of a new carbon-carbon bond between the anthraquinone ring and the alkene.

The mechanism of these radical reactions typically involves the reduction of the diazonium salt to form an aryl radical. This highly reactive intermediate can then participate in a range of bond-forming reactions. For instance, in the Meerwein reaction, the anthraquinone radical adds to the double bond of the alkene. The resulting radical intermediate can then undergo further reactions to yield the final product.

A general scheme for the generation of an anthraquinone radical from a diazonium salt is shown below:

Table 2: Common Radical Reactions for Aryl Diazonium Salts

| Reaction Name | Reagents | Type of Functionalization |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Halogenation, Cyanation |

| Schiemann Reaction | HBF4, heat | Fluorination |

| Meerwein Arylation | Activated Alkene, Cu(I) salt | C-C bond formation |

| Gomberg-Bachmann Reaction | Arene | Biaryl formation |

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in the analysis of 1,3-Dibromoanthraquinone, providing critical information on its molecular weight and elemental composition. Often coupled with chromatographic techniques, MS allows for the separation and identification of the compound from complex mixtures.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) combines the high separation efficiency of UHPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideally suited for the analysis of this compound, which, like many anthraquinone (B42736) derivatives, can be challenging to analyze by gas chromatography due to thermal lability or low volatility.

In a typical UHPLC-MS analysis, a solution containing the compound is injected into the UHPLC system. The mobile phase, often a mixture of water and an organic solvent like acetonitrile, carries the sample through a column packed with small particles (typically sub-2 µm). This allows for rapid and highly efficient separation of this compound from isomers and other impurities. The eluent from the column is then introduced into the mass spectrometer's ion source, where molecules are ionized before being analyzed by the mass detector. This process provides a retention time for the compound, aiding in its identification, and a mass spectrum that confirms its molecular weight.

Mass Spectrometry Molecular Networking (MSMN) for Compound Recognition and Classification

Mass Spectrometry Molecular Networking (MSMN) is a modern computational strategy used to organize and visualize tandem mass spectrometry (MS/MS) data. It operates on the principle that structurally similar molecules will exhibit similar fragmentation patterns in a mass spectrometer. By clustering molecules with similar fragmentation spectra, MSMN can help in the dereplication (rapid identification of known compounds) and classification of novel molecules within a chemical family.

For this compound, MS/MS data would first need to be acquired. This involves isolating the ion corresponding to the compound (the precursor ion) and fragmenting it to produce a spectrum of product ions. This fragmentation pattern serves as a structural fingerprint. Using a platform like the Global Natural Products Social Molecular Networking (GNPS), this fingerprint can be compared against spectral libraries and the fragmentation patterns of other compounds in the same analysis. This compound would be expected to cluster with other anthraquinone derivatives, allowing for its classification and recognition based on shared structural motifs, such as the characteristic loss of carbon monoxide (CO) from the quinone core.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass with very high accuracy (typically to within 5 parts per million, ppm). This precision allows for the calculation of a unique molecular formula.

The molecular formula of this compound is C₁₄H₆Br₂O₂. HRMS analysis would be used to experimentally verify the exact mass of this formula. The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, providing further confirmation of the structure. By comparing the measured accurate mass to the calculated theoretical mass, the molecular formula can be confirmed with high confidence.

**Table 1: HRMS Data for this compound (C₁₄H₆Br₂O₂) **

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₆Br₂O₂ |

| Calculated Exact Mass | 363.87345 u |

| Measured Exact Mass | Expected to be within ± 5 ppm of the calculated mass |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. While some larger anthraquinones may require derivatization to increase their volatility, GC-MS can be applied to the analysis of dibromoanthraquinone (B81947) isomers nih.govnih.gov.

In this method, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be compared against a spectral library (like the NIST library) for positive identification. GC-MS is particularly useful for differentiating between isomers of dibromoanthraquinone, as they will likely have distinct retention times and potentially subtle differences in their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and informative techniques for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional (1D) NMR (¹H, ¹³C) for Structural Connectivity

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound (C₁₄H₆Br₂O₂), the structure contains six aromatic protons. Due to the substitution pattern, these protons are chemically non-equivalent and would be expected to produce a complex series of signals in the aromatic region (typically δ 7.5-8.5 ppm). The splitting patterns (e.g., doublets, triplets, multiplets) of these signals, governed by spin-spin coupling, would reveal the connectivity between adjacent protons, helping to confirm the substitution pattern on the two aromatic rings.

¹³C NMR: The ¹³C NMR spectrum provides information about the number of chemically distinct carbon atoms in the molecule. The structure of this compound has 14 carbon atoms. Due to molecular symmetry, some carbons may be equivalent, but a high number of distinct signals would be expected. The spectrum would show signals corresponding to the two carbonyl carbons (C=O) in a characteristic downfield region (typically δ 180-190 ppm). The carbons bonded to bromine would appear at specific chemical shifts, and the remaining aromatic carbons would resonate in the typical range of δ 120-140 ppm. Together, the number of signals and their chemical shifts in both ¹H and ¹³C NMR spectra provide definitive evidence for the connectivity and substitution pattern of this compound.

Two-Dimensional (2D) NMR for Complex Structure Determination

While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H) and carbons (¹³C), 2D NMR spectroscopy is indispensable for establishing the connectivity and spatial relationships between atoms within the this compound molecule. Techniques such as COSY, HSQC, and HMBC are critical for assembling the molecular puzzle. researchgate.netsdsu.edu

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the this compound structure, COSY would be expected to show correlations between the adjacent protons on the unsubstituted benzene ring (H-5, H-6, H-7, H-8). For instance, H-5 would show a cross-peak with H-6, H-6 with H-7, and H-7 with H-8, confirming the integrity of this aromatic spin system. No correlations would be expected for the isolated protons H-2 and H-4 on the substituted ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This technique allows for the unambiguous assignment of carbon signals that have attached protons. For this compound, HSQC would show cross-peaks between H-2 and C-2, H-4 and C-4, and similarly for H-5/C-5, H-6/C-6, H-7/C-7, and H-8/C-8.

The following table summarizes the key expected 2D NMR correlations for this compound.

| Proton | Expected COSY Correlations (¹H-¹H) | Expected HSQC Correlation (¹³C-¹H) | Expected Key HMBC Correlations (¹³C-¹H) |

| H-2 | None | C-2 | C-1, C-3, C-4, C-9a, C-9 |

| H-4 | None | C-4 | C-2, C-3, C-4a, C-10 |

| H-5 | H-6 | C-5 | C-7, C-8a, C-10 |

| H-6 | H-5, H-7 | C-6 | C-8, C-4a |

| H-7 | H-6, H-8 | C-7 | C-5, C-8a |

| H-8 | H-7 | C-8 | C-6, C-9, C-8a |

Analysis of Chemical Shifts for Specific Functional Groups (e.g., Carbonyls)

The chemical shift in ¹³C NMR spectroscopy is highly sensitive to the electronic environment of the carbon atom. The carbonyl carbons (C=O) of the anthraquinone core are particularly diagnostic. In anthraquinone and its derivatives, these carbons typically resonate in the downfield region of the spectrum, generally between 180 and 185 ppm, due to the deshielding effect of the electronegative oxygen atom. researchgate.netuchile.cl

In this compound, the two carbonyl carbons (C-9 and C-10) are in non-equivalent chemical environments.

C-9: This carbonyl is flanked by the substituted ring containing two bromine atoms. The electron-withdrawing nature of the bromine at the adjacent C-1 position would influence the electronic environment of C-9.

C-10: This carbonyl is adjacent to the unsubstituted benzene ring.

This difference in the electronic environment, caused by the asymmetric substitution, would result in two distinct signals in the ¹³C NMR spectrum for C-9 and C-10. The precise chemical shifts can be definitively assigned using HMBC correlations. For instance, the carbonyl carbon showing a three-bond correlation to H-8 would be assigned as C-9, while the one correlating to H-5 would be C-10. uchile.cl

| Functional Group | Atom | Typical ¹³C Chemical Shift Range (ppm) |

| Carbonyl | C-9, C-10 | 180 - 185 |

| Aromatic C-Br | C-1, C-3 | 120 - 135 |

| Aromatic C-H | C-2, C-4, C-5, C-6, C-7, C-8 | 125 - 140 |

| Aromatic Quaternary | C-4a, C-8a, C-9a, C-10a | 130 - 145 |

X-ray Crystallography for Solid-State Structure and Regiochemical Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. libretexts.org This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction analysis would provide the ultimate confirmation of the bromine atoms' positions on the anthraquinone framework, distinguishing it from other possible dibromo-isomers.

While the specific crystal structure of this compound (CAS 602-72-2) is not publicly available in surveyed crystallographic databases, analysis of related structures, such as 2-bromo-1,4-dihydroxy-9,10-anthraquinone, demonstrates the power of this technique. nih.gov Such an analysis for the title compound would be expected to show a nearly planar anthraquinone core, a common feature for this ring system. It would also detail any intermolecular interactions, such as π–π stacking or halogen bonding (Br···O contacts), which govern the packing of molecules in the crystal lattice. nih.govsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. wikipedia.org The spectrum of an anthraquinone derivative is characterized by its chromophore, the conjugated system of the anthracene-9,10-dione core.

The UV-Vis spectrum of anthraquinones typically displays several absorption bands corresponding to different electronic transitions: nih.govresearchgate.net

π → π* Transitions: These are high-energy transitions that usually occur in the UV region (typically 220–350 nm) and are responsible for the strong absorption bands. nih.gov

n → π* Transitions: These are lower-energy transitions involving the non-bonding electrons of the carbonyl oxygen atoms. They appear at longer wavelengths (closer to 400 nm) and are generally much weaker in intensity than the π → π* transitions. nih.gov

The introduction of bromine atoms as substituents on the anthraquinone core acts as an auxochrome, which can modify the absorption characteristics. Halogens can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to their electron-donating resonance effect and electron-withdrawing inductive effect, which alters the energy levels of the molecular orbitals. nih.govnih.gov The precise position and intensity of the absorption bands for this compound would depend on these electronic influences.

| Transition Type | Expected Wavelength Region | Relative Intensity |

| π → π | ~240 - 340 nm | Strong |

| n → π | ~380 - 420 nm | Weak |

Other Spectroscopic Methods

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm its key structural features.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | Quinone Carbonyl | 1660 - 1690 |

| C=C Stretch | Aromatic Ring | 1580 - 1620 |

| C-H Stretch | Aromatic | 3050 - 3150 |

| C-Br Stretch | Aryl Bromide | 500 - 650 |

The most prominent peak would be the strong absorption band for the carbonyl (C=O) stretching vibration, typically found around 1675 cm⁻¹ for anthraquinones. researchgate.net The spectrum would also feature bands corresponding to the aromatic C=C stretching vibrations, aromatic C-H stretching, and a low-frequency band corresponding to the C-Br stretching vibration. nih.gov

Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org A crucial requirement for a molecule to exhibit a CD spectrum is that it must be chiral, meaning it is non-superimposable on its mirror image. photophysics.com

The this compound molecule is achiral; it possesses a plane of symmetry that runs through the molecule. Therefore, in an achiral solvent or environment, it will not produce a CD signal. quora.com A CD signal could potentially be induced if the molecule were placed in a chiral environment, such as by complexing with a chiral host molecule or dissolving in a chiral solvent, which would break its symmetry. synchrotron-soleil.froptica.org Magnetic Circular Dichroism (MCD) is a related technique that can be used for achiral molecules, as it measures differential absorption induced by a strong magnetic field. wikipedia.org

Computational Chemistry and Theoretical Investigations of 1,3 Dibromoanthraquinone and Derivatives

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions, governing the molecule's electron-donating and electron-accepting abilities, respectively.

The energies of the HOMO and LUMO are critical parameters that influence a molecule's electronic properties. For anthraquinone (B42736) and its derivatives, these energy levels are typically calculated using DFT methods. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For 1,3-Dibromoanthraquinone, the presence of two bromine atoms, which are electron-withdrawing groups, is expected to influence the HOMO and LUMO energy levels compared to the parent anthraquinone molecule. These substituents tend to lower the energy of both the HOMO and LUMO. The lowering of the LUMO energy is particularly significant as it indicates an increased electron affinity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Anthraquinone (AQ) | -6.99 | -2.79 | 4.20 |

| This compound (Illustrative) | -7.15 | -3.10 | 4.05 |

A well-established correlation exists between the LUMO energy of a molecule and its reduction potential. youtube.com A lower LUMO energy implies that the molecule can more readily accept an electron, which corresponds to a higher (more positive) reduction potential. This linear relationship is a powerful predictive tool in computational electrochemistry. mdpi.com

For anthraquinone derivatives, DFT calculations have demonstrated this trend, showing that substituents that lower the LUMO energy increase the reduction potential. sdu.dk In the case of this compound, the electron-withdrawing nature of the bromine atoms is expected to lower the LUMO energy, thereby increasing its reduction potential relative to unsubstituted anthraquinone.

While band structure is a concept primarily applied to periodic systems like crystals, the analogous molecular orbital energy levels can be analyzed for single molecules. The Density of States (DOS) provides a graphical representation of the number of available molecular orbitals at each energy level. The DOS plot can offer insights into the electronic structure and the contributions of different atomic orbitals to the molecular orbitals.

For this compound, a DOS analysis would reveal the distribution of its molecular orbitals. The region around the Fermi level (approximated by the midpoint of the HOMO-LUMO gap in a molecule) is of particular interest. The DOS plot would show distinct peaks corresponding to the HOMO and LUMO levels, and the energy difference between them represents the HOMO-LUMO gap. The contribution of the bromine and oxygen atomic orbitals to the frontier orbitals could also be elucidated through a projected DOS analysis.

Redox Chemistry and Electrochemical Property Prediction

Computational methods, especially DFT, are instrumental in predicting the redox behavior of molecules, providing a theoretical framework to understand and design materials with specific electrochemical properties.

DFT calculations can be employed to predict the redox potentials of molecules with a reasonable degree of accuracy. canterbury.ac.nz By calculating the Gibbs free energy change for the reduction and oxidation processes, the corresponding potentials can be determined. This allows for the theoretical determination of the electrochemical window, which is the range of potentials over which a substance is electrochemically stable. For molecules like this compound, which are of interest in applications such as batteries, predicting the redox window is crucial.

The reduction of anthraquinones typically occurs in two single-electron steps, forming a radical anion and then a dianion. DFT can model these steps to predict the two corresponding reduction potentials.

The electrochemical properties of anthraquinone can be tuned by introducing various substituent groups. sdu.dk Electron-donating groups (EDGs), such as amino (-NH2) or hydroxyl (-OH) groups, tend to increase the electron density on the anthraquinone core. This raises the energy of the HOMO and LUMO, making the molecule easier to oxidize and harder to reduce, thus decreasing the reduction potential.

Conversely, electron-withdrawing groups (EWGs), such as halogens (e.g., -Br) or cyano (-CN) groups, decrease the electron density on the anthraquinone core. sdu.dk This stabilizes the molecule upon accepting an electron, leading to a lowering of the LUMO energy and a corresponding increase in the reduction potential. sdu.dk In this compound, the two bromine atoms act as EWGs, which is expected to result in a higher reduction potential compared to the parent anthraquinone. The position of the substituents also plays a role in the extent of this effect.

| Substituent Type | Effect on LUMO Energy | Effect on Reduction Potential | Example |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increases | Decreases | -NH2, -OH |

| Electron-Withdrawing Group (EWG) | Decreases | Increases | -Br, -CN, -NO2 |

Solvation Free Energies and Thermodynamic Stability of Anions

The prediction of physicochemical properties, such as solubility and lipophilicity, is crucial in materials science and drug discovery, and it relies heavily on the accurate calculation of solvation free energies for ions. nih.govchemrxiv.org For compounds like this compound and its derivatives, understanding the stability of their anionic forms in different solvents is key to predicting their behavior in various chemical environments, including electrochemical systems.

The solvation free energy of an anion can be determined using a thermodynamic cycle that connects it to experimentally accessible properties like gas-phase acidities and acid dissociation constants (pKa). chemrxiv.org This approach has been used to build extensive databases of ionic solvation free energies. chemrxiv.org Computational methods, particularly those based on quantum mechanics (QM), are employed to calculate these properties. For instance, high-level QM calculations such as DLPNO-CCSD(T) can provide accurate gas-phase acidities, which are a critical component of the thermodynamic cycle. nih.govchemrxiv.org

Recent advancements have led to the development of predictive models, such as graph neural networks, which can rapidly estimate solvation free energies as an alternative to more computationally expensive QM methods. nih.govchemrxiv.org These models are trained on large, curated datasets of experimental pKa values and computed gas-phase acidities. nih.govchemrxiv.orgresearchgate.net For anthraquinone derivatives, computational studies have shown that substituents significantly impact their electrochemical properties. The introduction of electron-withdrawing groups, such as bromine in this compound, affects the thermodynamic stabilization of their lithiated derivatives (anionic forms upon reaction with lithium). rsc.org Intramolecular bonds between lithium and electronegative atoms from the substituents can increase the redox potential by enhancing this thermodynamic stabilization. rsc.org

The stability of these anions is paramount in applications like lithium-ion batteries, where anthraquinone derivatives are investigated as potential cathode materials. rsc.org The accurate calculation of solvation free energies helps in designing molecules with optimal properties for such applications.

Table 1: Computational Approaches for Determining Anionic Solvation Free Energies

| Method | Description | Application |

| Thermodynamic Cycle | Relates ionic solvation free energy to pKa, gas-phase acidity, and neutral solute solvation free energy. chemrxiv.org | Foundational method for compiling reference data for anions. nih.govchemrxiv.org |

| Quantum Mechanics (QM) | Uses methods like Density Functional Theory (DFT) or high-level ab initio calculations (e.g., DLPNO-CCSD(T)) to compute properties like gas-phase acidity. nih.gov | Provides high-accuracy data for parameterizing other models. nih.govchemrxiv.org |

| Implicit Solvent Models (e.g., COSMO-RS) | Treats the solvent as a continuous medium characterized by its dielectric constant to calculate the solvation free energy of neutral species. nih.govuclouvain.be | Efficiently calculates contributions from neutral molecules in the thermodynamic cycle. nih.gov |

| Graph Neural Networks (GNNs) | Machine learning models trained on large chemical datasets to predict properties directly from the molecular structure (SMILES string). nih.govchemrxiv.org | Offers a rapid and accurate alternative to QM methods for high-throughput screening. nih.govchemrxiv.org |

Molecular Dynamics and Interaction Studies

In silico methodologies, particularly molecular docking, are powerful computational tools for predicting the binding interactions between a small molecule, like a this compound derivative, and a macromolecular target, typically a protein. researchgate.net This technique is fundamental in drug discovery for identifying potential therapeutic agents and elucidating their mechanism of action. uomustansiriyah.edu.iq The process involves placing the ligand (the small molecule) into the binding site of the receptor and evaluating the binding affinity using a scoring function. researchgate.net

Molecular docking studies have been extensively applied to various anthraquinone derivatives to explore their potential as therapeutic agents. For instance, docking simulations have been used to evaluate emodin (B1671224) anthraquinone derivatives as potential antitumor substances and to investigate their binding with proteins like bovine serum albumin (BSA). nih.gov Similarly, derivatives of 1,3,4-thiadiazole (B1197879) have been screened via molecular docking to identify inhibitors for targets like tyrosinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are relevant in cancer therapy. nih.govmdpi.comresearchgate.net

The general workflow for these studies includes:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from databases like the Protein Data Bank) and the ligand. nih.gov

Docking Simulation: Using software like Glide or GOLD to predict the binding pose and affinity of the ligand within the receptor's active site. uomustansiriyah.edu.iqnih.gov

Analysis of Interactions: Visualizing and analyzing the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

For this compound derivatives, these methods can predict their potential to bind to specific biological targets. The insights gained from docking studies, such as binding energy and key interacting amino acid residues, can guide the synthesis and optimization of new compounds with enhanced activity. uomustansiriyah.edu.iqnih.gov Following docking, molecular dynamics (MD) simulations are often employed to assess the physical movements of atoms and molecules, providing a dynamic view of the ligand-receptor complex's stability over time. nih.gov

Table 2: Representative Molecular Docking Studies on Anthraquinone-Related Scaffolds

| Derivative Class | Target Protein | Therapeutic Area | Key Findings |

| Emodin Anthraquinones | HCT116 Cancer Cells related targets | Anticancer | Identified derivatives with significant antitumor activity by inducing apoptosis. nih.gov |

| 1,3,4-Thiadiazoles | Mushroom Tyrosinase | Hyperpigmentation Disorders | Showed strong binding affinity, with hydroxyl groups identified as potentially active moieties. nih.gov |

| 1,3,4-Thiadiazoles | VEGFR-2 | Anticancer (Anti-angiogenesis) | The thiadiazole moiety was found to be crucial for binding and stability within the active site. mdpi.com |

| Indole Derivatives | UDP-N-acetylmuramate-L-alanine ligase | Antimicrobial | Compounds were well-accommodated within the enzyme's active site. frontiersin.org |

The charge transport properties of organic semiconductor materials are critical for their application in electronic devices. For anthraquinone derivatives, including this compound, theoretical calculations are essential for predicting their potential as functional materials. The charge transport characteristics are influenced by both intramolecular and intermolecular factors. rsc.org

Key parameters governing charge transport include:

Reorganization Energy (λ): The energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally leads to higher charge mobility. This parameter is calculated from the optimized geometries of the neutral, cationic, and anionic states of the molecule. nih.gov

Charge Transfer Integral (V): Also known as electronic coupling, this parameter quantifies the strength of electronic interaction between adjacent molecules in a crystal. It is highly sensitive to the intermolecular distance and orientation (i.e., molecular packing). nih.gov

Computational approaches combine quantum chemistry calculations with molecular dynamics (MD) simulations to predict these properties. rsc.org Density Functional Theory (DFT) is commonly used to calculate the reorganization energy and transfer integrals for molecular pairs. rsc.org MD simulations can be used to model the bulk material and account for intermolecular structural fluctuations, which influence charge transport. nih.gov

Studies on anthracene (B1667546) and other polycyclic aromatic hydrocarbon derivatives have shown that chemical modifications, such as the addition of substituents, can significantly alter molecular packing and, consequently, the charge transport properties. rsc.org For instance, the introduction of aryl groups to an anthracene core can improve charge injection capabilities and air oxidation stability. rsc.org The charge carrier mobility can then be estimated using models like Marcus theory, which relates the charge transfer rate to the reorganization energy and transfer integral. nih.gov These computational methodologies are directly applicable to this compound to screen its potential and guide the design of derivatives with enhanced electron or hole transport properties.

Thermochemical Calculations for Reaction Pathways and Stability

Thermochemical calculations are a cornerstone of computational chemistry, providing quantitative insights into the thermodynamics and kinetics of chemical reactions. aps.org For this compound, these calculations can be used to predict its stability, explore potential synthetic routes, and understand its degradation pathways. Methods like Density Functional Theory (DFT) and high-accuracy composite methods (e.g., CBS-QB3) are employed to determine the energies of reactants, transition states, and products. nih.govresearchgate.net

Key applications of thermochemical calculations include:

Reaction Mechanism Elucidation: By mapping the potential energy surface, computational chemists can identify the most likely pathway for a given reaction. This involves locating the transition state structure and calculating the activation energy (the energy barrier for the reaction). nih.govresearchgate.net For example, the mechanisms of 1,3-dipolar cycloaddition reactions, a versatile class of reactions in organic synthesis, have been extensively studied using these methods. researchgate.net

Prediction of Thermodynamic Stability: The relative stability of different isomers or conformers can be determined by comparing their calculated enthalpies of formation. These calculations also predict reaction energies (exothermicity or endothermicity), indicating the thermodynamic favorability of a reaction. researchgate.net

Bond Dissociation Energies: Thermochemical data can be used to calculate the energy required to break specific chemical bonds, providing information about the molecule's stability and potential reactivity under thermal or photochemical conditions. dntb.gov.ua

The distortion/interaction model (also known as the activation strain model) is a powerful conceptual tool used to analyze activation barriers. researchgate.net It partitions the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the stabilizing interaction energy between these distorted fragments. researchgate.net This model has been successfully applied to explain reactivity trends in reactions like 1,3-dipolar cycloadditions. researchgate.net Such theoretical frameworks and computational techniques can be applied to investigate the reactivity of the quinonoid system and the carbon-bromine bonds in this compound, providing a deeper understanding of its chemical behavior.

Reactivity Profiles and Mechanistic Studies of 1,3 Dibromoanthraquinone

Role of Bromine Substituents in Chemical Transformations and Regioselectivity

The presence of two bromine atoms on the anthraquinone (B42736) skeleton at the 1 and 3 positions significantly influences its chemical reactivity. Bromine atoms are moderately deactivating, electron-withdrawing substituents due to their inductive effect, while also being ortho-, para-directing for electrophilic aromatic substitution, although such reactions are difficult on the already electron-poor anthraquinone core. In the context of 1,3-dibromoanthraquinone, the bromine atoms primarily serve as leaving groups in nucleophilic substitution and cross-coupling reactions.

The positions of the bromine atoms are not equivalent. The bromine at the 1-position (α-position) is sterically hindered by the adjacent carbonyl group at the 9-position. In contrast, the bromine at the 3-position (β-position) is less sterically encumbered. This difference in steric environment can lead to regioselectivity in reactions where the approach of a bulky reagent is a key factor.

In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, the differential reactivity of the C-Br bonds can be exploited to achieve selective functionalization. While specific studies on this compound are not abundant, the general principles of these reactions on dihaloarenes suggest that selective or sequential functionalization could be possible by carefully controlling reaction conditions. For instance, in a Suzuki coupling, a judicious choice of palladium catalyst, ligand, base, and solvent could potentially favor the reaction at the less sterically hindered 3-position over the 1-position, or vice-versa. wikipedia.orgnih.govlibretexts.org Similarly, in Buchwald-Hartwig amination, the choice of phosphine (B1218219) ligand is crucial in determining the outcome of the reaction with aryl halides. wikipedia.orglibretexts.orgacsgcipr.orgbeilstein-journals.org The Sonogashira coupling, which is also catalyzed by a palladium complex, provides a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbon atoms and sp2-hybridized carbon atoms of aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org

Electron Acceptor Characteristics and Redox Reactions

The anthraquinone core is a well-known electron acceptor, and this property is modulated by the presence of substituents. The two bromine atoms in this compound, being electron-withdrawing, enhance the electron-accepting nature of the molecule. This is reflected in its redox potential. In general, the introduction of electron-withdrawing groups to an anthraquinone molecule makes it easier to reduce, thus increasing its redox potential. rsc.orgacs.orgnih.govfrontiersin.orgresearchgate.net

The redox behavior of anthraquinones involves the reversible two-electron, two-proton reduction of the quinone moiety to the corresponding hydroquinone. This process is central to the function of many anthraquinone derivatives in applications such as dye chemistry and energy storage. harvard.eduharvard.edumdpi.com The enhanced electron affinity of this compound due to the bromo substituents would be expected to shift its reduction potential to more positive values compared to unsubstituted anthraquinone.

Influence of Electron-Withdrawing Carbonyl Groups on Anthraquinone Reactivity

The two carbonyl groups at the 9 and 10 positions are powerful electron-withdrawing groups that significantly influence the electronic properties and reactivity of the entire anthraquinone ring system. These groups deactivate the aromatic rings towards electrophilic attack and activate them towards nucleophilic attack, particularly at the positions ortho and para to the carbonyls.

Reaction Kinetics and Mechanisms of Functionalization Reactions

While specific studies on the carbonylation of this compound are scarce, the general mechanism of palladium-catalyzed carbonylation of aryl halides is well-established and can be applied to this substrate. organic-chemistry.orgnih.govchimia.chacs.orgresearchgate.net The catalytic cycle typically involves the following key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (C-Br bond of this compound) to form an arylpalladium(II) complex.

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and then inserts into the aryl-palladium bond to form an aroylpalladium(II) complex.

Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon of the aroyl group.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to release the carbonylated product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The regioselectivity of a monocarbonylation reaction on this compound would depend on the relative rates of oxidative addition at the C1-Br and C3-Br bonds. Steric hindrance at the 1-position might favor initial reaction at the 3-position. Dicarbonylation would also be possible under appropriate conditions.

Table 1: Generalized Steps in the Palladium-Catalyzed Carbonylation of an Aryl Halide

| Step | Description |

| Oxidative Addition | Pd(0)Ln + Ar-X → Ar-Pd(II)(X)Ln |

| CO Insertion | Ar-Pd(II)(X)Ln + CO → (ArCO)-Pd(II)(X)Ln |

| Nucleophilic Attack | (ArCO)-Pd(II)(X)Ln + Nu-H → [(ArCO)-Pd(II)(Nu)Ln] + H-X |

| Reductive Elimination | [(ArCO)-Pd(II)(Nu)Ln] → Ar-CO-Nu + Pd(0)Ln |

Ar-X represents the aryl halide (e.g., this compound), L is a ligand, and Nu-H is a nucleophile.

Anthraquinones are known to be photochemically active. arabjchem.org Upon absorption of UV or visible light, they are promoted to an excited singlet state (S1), which can then undergo intersystem crossing (ISC) to a longer-lived triplet state (T1). nih.govresearchgate.netrsc.orgsynthical.comrsc.org The efficiency of ISC is often high in anthraquinones. The presence of heavy atoms like bromine in this compound is expected to further enhance the rate of intersystem crossing due to the heavy-atom effect, which promotes spin-orbit coupling.

A key photoinduced process for many anthraquinones is the generation of singlet oxygen. The triplet-excited anthraquinone can transfer its energy to ground-state molecular oxygen (a triplet), resulting in the formation of highly reactive singlet oxygen and the return of the anthraquinone to its ground state. The quantum yield of singlet oxygen formation is a measure of the efficiency of this process. researchgate.netnsf.govmdpi.comnsf.govnih.gov While the specific singlet oxygen quantum yield for this compound has not been reported, halogenated anthraquinones are generally considered to be efficient photosensitizers for singlet oxygen generation.

The general mechanism for photosensitized singlet oxygen generation is as follows:

AQ + hν → 1AQ * (Singlet Excited State) 1AQ → 3AQ** (Intersystem Crossing to Triplet Excited State) 3AQ + 3O2 → AQ + 1O2* (Energy Transfer to Oxygen)

Where AQ represents the anthraquinone derivative.

Other photoinduced reactions of anthraquinones can include photoreduction in the presence of a hydrogen donor and photodehalogenation. The latter would involve the cleavage of a C-Br bond, which could proceed through a radical mechanism.

Advanced Applications in Materials Science and Engineering

Organic Electronic Materials

The electron-accepting properties of the anthraquinone (B42736) unit are leveraged in the design of organic electronic materials. By incorporating this moiety into conjugated systems, researchers can tune the electronic energy levels (HOMO/LUMO) of the resulting materials, which is critical for their performance in devices.

n-Type Organic Semiconductors for Photovoltaics and Field-Effect Transistors

The development of stable and efficient n-type organic semiconductors, which transport electrons, is crucial for complementary metal-oxide-semiconductor (CMOS) logic circuits and organic photovoltaics. Quinones, known for their ability to accept electrons, are a promising class of compounds for this purpose. The strategy often involves creating π-deficient systems to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport.

While the anthraquinone framework is a foundational component, research has shown that significant modifications are typically required to achieve high-performance n-type behavior. Studies on pentacenequinones, a larger related structure, demonstrate that replacing hydrogen atoms with fluorine or carbon atoms with nitrogen can effectively lower the LUMO level, yielding electron mobilities up to 0.1 cm²/V·s in thin-film transistors. acs.org This approach highlights that while the core quinone structure is important, peripheral functionalization with strong electron-withdrawing groups is a key design principle for creating robust n-type materials. acs.org Although the anthraquinone family is widely explored, specific literature detailing the direct application of 1,3-Dibromoanthraquinone in this context remains limited, with research favoring more heavily functionalized derivatives.

Organic Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale, grid-level energy storage, offering advantages in safety and cost over traditional vanadium-based systems. The performance of these batteries is highly dependent on the properties of the redox-active organic molecules used in the electrolytes. Anthraquinone derivatives are among the most studied anolytes (negative electrolytes) due to their reversible two-electron redox chemistry and chemical tunability. researchgate.net

The primary challenge for anthraquinone-based anolytes is achieving high solubility in aqueous electrolytes to maximize energy density. researchgate.net Consequently, pristine brominated anthraquinones are not typically used directly. Instead, they serve as versatile precursors for synthesizing highly soluble derivatives. Common strategies include:

Sulfonation: Introducing sulfonic acid groups, as seen in the widely used Anthraquinone-2,7-disulfonic acid (2,7-AQDS), significantly improves water solubility. nbinno.com

Quaternization: Incorporating quaternary ammonium (B1175870) groups onto the anthraquinone nucleus yields water-soluble molecules with highly negative redox potentials, suitable for pH-neutral AORFBs. rsc.orgrsc.org

Hydroxylation: The addition of hydroxyl groups can also enhance solubility and tune the electrochemical potential. researchgate.net

A representative quaternized anthraquinone derivative, BDEAQCl₂, has been shown to exhibit a highly negative redox potential of -0.554 V (vs. SHE) and high aqueous solubility. rsc.orgrsc.org This demonstrates the successful conversion of the basic anthraquinone structure into a high-performance anolyte for pH-neutral flow batteries. rsc.org

Polymeric Materials and Conjugated Polymers

The two bromine atoms on this compound allow it to be used as a monomer or grafting agent, enabling its incorporation into various polymer structures. This creates materials that combine the processability and mechanical properties of polymers with the electrochemical and optical properties of the anthraquinone unit.

Grafting of Brominated Anthraquinones onto Polymer Backbones (e.g., Chitosan (B1678972) for Polymeric Dyes)

Polymeric dyes are created by chemically bonding dye molecules to a polymer backbone, which can improve the dye's durability, prevent leaching, and introduce new functionalities. Chitosan, a biocompatible and biodegradable polysaccharide, is an excellent candidate for such a backbone.

In a notable study, four different brominated anthraquinone derivatives were successfully grafted onto O-carboxymethyl chitosan (OMCS) via an Ullmann condensation reaction. rsc.org This method forms a stable C-N bond between the anthraquinone molecule and the chitosan derivative. The resulting polymeric dyes exhibited low cytotoxicity and distinct color properties influenced by the substituents on the anthraquinone unit. The grafting degrees, which represent the amount of anthraquinone derivative attached to the polymer, were quantified and are presented below. rsc.org

| Polymeric Dye | Grafting Degree (mmol g⁻¹) |

| Polymeric Dye 1 | 0.66 |

| Polymeric Dye 2 | 1.14 |

| Polymeric Dye 3 | 0.93 |

| Polymeric Dye 4 | 1.01 |

The study concluded that anthraquinone derivatives with electron-donating groups and higher planarity resulted in polymeric dyes with longer absorption wavelengths and deeper colors. rsc.org This work demonstrates a viable pathway for creating novel, functional biomaterials for applications such as textiles or food coloring.

Anthraquinone-Based Porous Organic Polymers (POPs) for Electrochemical Energy Conversion and Storage

Porous organic polymers (POPs) and conjugated microporous polymers (CMPs) are materials characterized by high surface areas, permanent porosity, and excellent chemical stability. When redox-active units like anthraquinone are incorporated into their framework, these polymers become promising electrode materials for energy storage devices such as supercapacitors and batteries.

In the synthesis of these materials, dibromoanthraquinone (B81947) is frequently used as a monomer. However, research overwhelmingly favors the use of 2,6-Dibromoanthraquinone (B1313628) over the 1,3-isomer due to the linear and more symmetric polymer structures it produces. acs.orgacs.orgskku.edu These polymers are typically synthesized through Sonogashira-Hagihara cross-coupling reactions between the dibromoanthraquinone monomer and a co-monomer containing multiple ethynyl (B1212043) (alkyne) groups. acs.orgskku.edu

For instance, a CMP named TBN-ATQ CMP was synthesized from 2,6-Dibromoanthraquinone and an ethynyl derivative of tetrabenzonaphthalene. acs.org The resulting material exhibited significant porosity and thermal stability, making it an excellent candidate for a supercapacitor electrode. The performance of this material is summarized in the table below.

| Parameter | Value |

| Specific Capacitance (at 1 A g⁻¹) | 393 F g⁻¹ |

| Capacitance Retention (after 5000 cycles) | 74.2% |

| Symmetrical Device Capacitance (at 1 A g⁻¹) | 175 F g⁻¹ |

| Symmetrical Device Stability (after 2000 cycles) | 92.8% |

The high performance is attributed to both the redox activity of the anthraquinone units and the high surface area of the porous polymer network. acs.org Studies on isomeric porous polymers have also shown that the linking pattern of the anthraquinone unit systematically impacts the redox potentials and ion insertion behavior, highlighting the importance of monomer geometry in determining the final electrochemical properties. nih.gov

Design and Synthesis of Donor-Acceptor (D-A) Conjugated Polymers

Donor-acceptor (D-A) conjugated polymers are a class of materials designed to have a low optical bandgap, which is desirable for applications in organic electronics and photocatalysis. These polymers consist of alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. Anthraquinone, with its electron-withdrawing carbonyl groups, serves as an excellent acceptor moiety. nih.govrsc.orgrsc.org

By pairing anthraquinone with electron-donating units like resorcinol (B1680541) or thiophene, it is possible to create D-A polymers with strong internal charge-transfer characteristics. nih.govrsc.org For example, an anthraquinone-based conjugated polymer (ACP) was synthesized by crosslinking anthraquinone (acceptor) with resorcinol (donor). rsc.org This arrangement resulted in a material with a low bandgap of 1.78 eV, broad visible-light absorption, and high efficiency as a photocatalyst for generating hydrogen peroxide. rsc.orgrsc.org

The bromine atoms in this compound make it a suitable monomer for synthesizing such polymers via C-C coupling reactions. While modern research often focuses on other isomers or derivatives, historical patent literature describes the condensation of this compound with dicyandiamide, indicating its utility in constructing larger conjugated systems. vdoc.pub This fundamental reactivity underpins its potential as a building block for novel D-A polymers with tailored optoelectronic properties.

Catalysis and Photocatalysis

The exploration of anthraquinone derivatives in the field of catalysis and photocatalysis has revealed a range of applications, leveraging their electronic and structural properties. While the broader class of anthraquinones has been a subject of interest, the specific photocatalytic activities of this compound are not extensively documented in publicly available research.

Anthraquinone as a Photocatalyst in Organic Transformations

The core structure of anthraquinone allows it to act as a photosensitizer, capable of absorbing light and promoting chemical reactions. Generally, anthraquinones can participate in various redox reactions upon photoexcitation. For instance, certain derivatives have been shown to be effective photocatalysts for the oxidation of alcohols. One study demonstrated that 2-bromoanthraquinone (B1267325) can efficiently catalyze the oxidation of secondary aromatic alcohols to their corresponding ketones with high yields. nih.gov The photocatalytic activity is influenced by the nature and position of substituents on the anthraquinone ring, which can affect the molecule's photophysical properties. nih.gov However, specific studies detailing the use of this compound as a photocatalyst in organic transformations are not readily found in the scientific literature.

Photoreduction Processes (e.g., Uranium(VI) reduction)

The photoreduction of soluble and toxic heavy metal ions, such as Uranium(VI), into less soluble and less toxic forms is a significant area of environmental remediation research. Photocatalysis offers a promising approach for this transformation. Various semiconductor materials and some organic molecules have been investigated for their ability to facilitate the photoreduction of Uranium(VI). While the general principle involves the generation of electron-hole pairs upon light absorption, leading to reductive processes, there is no specific research available that documents the application of this compound in the photoreduction of Uranium(VI). The existing literature on Uranium(VI) photoreduction primarily focuses on other types of photocatalysts.

Advanced Analytical and Separation Methodologies for Anthraquinone Research

High-Throughput Screening and Metabolomics Strategies for Complex Mixtures

High-Throughput Screening (HTS) and metabolomics have become indispensable tools in the analysis of complex natural product extracts, including those containing anthraquinones. HTS allows for the rapid assessment of large numbers of samples, which is essential in drug discovery and quality control. universiteitleiden.nl For instance, HTS can be employed to screen for specific biological activities of anthraquinone-containing plant extracts. A key challenge in HTS for natural products is the complexity of the mixtures. To address this, innovative screening strategies have been developed. One such strategy involves a "biphasic glycosyltransferase high-throughput screen," which uses a solvent extraction step to separate polar glycosylated products from less polar aglycones. nih.gov This method facilitates the rapid identification of novel glycosylated anthraquinones by detecting changes in polarity and using the inherent chromophoric or fluorescent properties of the aglycone moiety for detection. nih.gov This approach successfully identified three glycosyltransferases (GTs) that could create novel anthraquinone (B42736) glycosides, demonstrating its utility in glycodiversification research. nih.govnih.gov

Metabolomics provides a comprehensive profile of the small-molecule metabolites within a biological system. universiteitleiden.nlcabidigitallibrary.org In the context of anthraquinone research, metabolomics can elucidate the biochemical composition of medicinal plants, offering insights into their therapeutic effects. cabidigitallibrary.org Mass spectrometry (MS)-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are central to high-throughput metabolomics, enabling the sensitive identification of numerous metabolites in complex samples. cabidigitallibrary.org Integrating metabolomics data with other 'omics' technologies like genomics and proteomics provides a more holistic understanding of the biological systems producing these compounds. cabidigitallibrary.org

| Strategy | Application in Anthraquinone Research | Key Advantages |

| High-Throughput Screening (HTS) | Discovery of novel anthraquinone glycosides; Screening for biological activity. nih.govnih.gov | Rapid analysis of large sample numbers; Enables glycodiversification. nih.gov |

| Metabolomics | Comprehensive biochemical profiling of anthraquinone-producing organisms; Elucidating therapeutic mechanisms. cabidigitallibrary.org | Provides a holistic view of metabolites; Can be integrated with other 'omics' data. cabidigitallibrary.org |

| LC-MS/GC-MS | Identification and quantification of known and unknown anthraquinones in complex mixtures. cabidigitallibrary.org | High sensitivity and selectivity. cabidigitallibrary.org |

**7.2. Chromatographic Techniques for Separation and Quantification